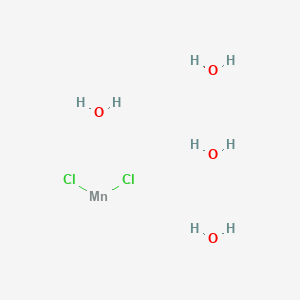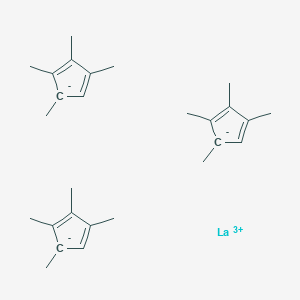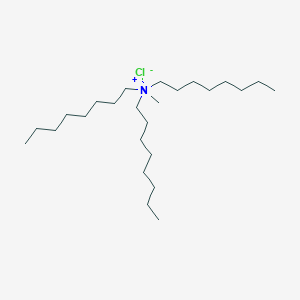
Manganese chloride tetrahydrate
Vue d'ensemble
Description
Manganese chloride tetrahydrate is a chemical compound that is often used in various synthesis and catalytic processes. It is a versatile reagent that can form complexes with a variety of ligands, as evidenced by the synthesis of different manganese complexes in the studies provided. For instance, manganese chloride tetrahydrate reacts with sodium salt of E-urocanic acid to form a manganese(II) complex with octahedral geometry . It also reacts with 1,5-diaminotetrazole to form a novel manganese complex with a distorted octahedral structure . These reactions highlight the compound's ability to participate in complex formation, which is a key aspect of its chemical behavior.
Synthesis Analysis
The synthesis of manganese chloride tetrahydrate-based complexes is a common theme across several studies. For example, a manganese(III) complex with tetraphenylporpholactone was synthesized and characterized, showing its potential for catalytic activity in olefin epoxidation reactions . Another study reported the synthesis of a manganese(II) complex with E-urocanic acid, which was crystallized to reveal two distinct isomers . Additionally, a novel manganese complex with 1,5-diaminotetrazole was synthesized, showcasing the versatility of manganese chloride tetrahydrate in forming complexes with various ligands .
Molecular Structure Analysis
The molecular structure of manganese chloride tetrahydrate-derived complexes has been extensively studied using techniques such as X-ray diffraction. The manganese(II) complex with E-urocanic acid displayed an octahedral coordination geometry , while the manganese complex with 1,5-diaminotetrazole showed a distorted octahedral structure . These studies provide insights into the coordination chemistry of manganese and the influence of different ligands on the geometry of the resulting complexes.
Chemical Reactions Analysis
Manganese chloride tetrahydrate is involved in various chemical reactions, particularly as a precursor for the synthesis of manganese complexes that exhibit catalytic properties. For instance, manganese(III) Schiff base complexes have been synthesized and shown to be effective in catalyzing the epoxidation of cyclohexene . The ability of manganese chloride tetrahydrate to form complexes that can catalyze chemical reactions is a significant aspect of its chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of manganese chloride tetrahydrate and its complexes have been characterized using a range of techniques. The thermal properties of a manganese complex with 1,5-diaminotetrazole were investigated, revealing exothermic and endothermic peaks in the thermal decomposition process . The crystal structures of polymorphs of manganese(II) chloride tetrahydrate were also determined, showing different configurations and hydrogen bond networks . These studies contribute to a deeper understanding of the properties of manganese chloride tetrahydrate and its derivatives.
Applications De Recherche Scientifique
Fertility and Reproductive Effects
- Long-term ingestion of MnCl2·4H2O affects fertility and reproduction in mice, indicating potential adverse effects on these biological processes (Elbetieha et al., 2001).
Analytical Chemistry Applications
- MnCl2·4H2O is utilized for determining manganese content in manganese oxide from waste Zinc-Manganese batteries, highlighting its role in environmental and waste management studies (Yue, 2004).
Catalysis and Chemical Reactions
- It serves as a catalyst in various chemical reactions, such as the Borylation of unactivated alkyl chlorides (Atack & Cook, 2016) and selective transformations of indoles (Li et al., 2011).
Material Science and Engineering
- It is used in the synthesis of novel metal-organic frameworks and complexes with applications in materials science (Jeong et al., 2011) and in the study of polymorphs of manganese(II) chloride tetrahydrate (Bouteiller et al., 2020).
Thermal Energy Storage
- MnCl2·4H2O is classified as an inorganic phase-change material (PCM) for thermal energy storage, displaying unique thermophysical properties useful in energy research (Min et al., 2022).
Medical Imaging
- In medical research, it enhances MRI imaging for biliary obstruction in rat models and is being explored as an oral contrast agent for liver MRI (Yi-cheng, 2013) (Jørgensen et al., 2012).
Neuroscience
- MnCl2·4H2O's neurotoxic effects are studied to understand manganese-induced neurodegenerative disorders (Chtourou et al., 2010).
Propriétés
IUPAC Name |
dichloromanganese;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFDGXZLMLFIJV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.Cl[Mn]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H8MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7773-01-5 (Parent) | |
| Record name | Manganese chloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00858866 | |
| Record name | Manganese(II) chloride tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
1190 °C | |
| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOLUBILITY: 151 G/100 ML WATER AT 8 °C /TETRAHYDRATE/, SOLUBILITY: 656 G/100 ML WATER AT 100 °C /TETRAHYDRATE/, SOL IN ALCOHOL; INSOL IN ETHER /TETRAHYDRATE/, Soluble in pyridine, ethanol; insoluble in ether., 72.3 G/100 ML WATER @ 25 °C, 123.8 G/100 ML WATER @ 100 °C | |
| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.977 @ 25 °C/4 °C | |
| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Significant incr in activity of L-tyrosine hydroxylase in neostriatum, midbrain & hypocampus of rats 1 mo after chronic oral doses of manganese chloride. Augmentated enzymatic activity persisted in neostriatum, midbrain & hypothalamus on 3rd mo & remained elevated only in neostriatum on 6th mo., A study was carried out to investigate whether metallothionein can be induced in primary cultures of rat hepatocytes by heavy metals and organic chemicals. The cells were isolated from male Sprague-Dawley-rats after a single pass perfusion of the liver with collagenase-II. The metallothionein concentration was determined by a cadmium/hemoglobin radioassay procedure. The following compounds were tested: cadmium chloride; mercuric chloride; nickel chloride; cobalt chloride; lead acetate; manganese chloride; zinc chloride; sodium vanadate; ethanol; urethane; L-2-oxothiozolidine-4-carboxylate (L-OTCA); and dexamethasone. The cells were incubated for 48 hours with the chemical compounds in concentrations of less than 1.5 percent of the volume of the culture medium. In addition to monitoring the levels of metallothionein, the viability of the cells was assessed by measuring the protein synthesis activity and the cellular potassium ion concentration. ZnCl2 caused a 22 fold increase in the concentration of metallothionein, the mercury compound a 6.4 fold increase, and cadmium, cobalt and nickel compounds as well as dexamethasone caused two to four fold increases. The other compounds caused no changes. The authors conclude that those chemicals which cause metallothionein increases in-vitro should be classified as direct acting inducers while those that cause increases in-vivo should be classified as indirect acting inducers. | |
| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Manganese chloride tetrahydrate | |
Color/Form |
Pink trigonal crystals | |
CAS RN |
13446-34-9, 7773-01-5 | |
| Record name | Manganese chloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(II) chloride tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese chloride (MnCl2), tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
650 °C | |
| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)



![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)